N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-10-8-11(2)14-12(9-10)17-16(23-14)18-15(20)13-6-4-5-7-19(13)24(3,21)22/h8-9,13H,4-7H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVADCLLYGHWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the piperidine moiety: The benzo[d]thiazole core is then reacted with a piperidine derivative, such as piperidine-2-carboxylic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound exhibits interesting nonlinear optical properties, making it a candidate for use in optical materials.
Chemical Biology: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For example, in cancer cells, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis . The compound may also interact with mitochondrial proteins, altering the balance of pro- and anti-apoptotic factors, thereby promoting cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
Key structural analogs include variations in the sulfonyl substituent, piperidine ring modifications, and substitutions on the benzothiazole core. Below is a comparative analysis of select analogs:
Table 1: Structural and Physicochemical Properties
*Inferred formula based on structural similarity. †Estimated based on analogs. ‡Varies by substitution.
Anti-inflammatory and Analgesic Activity
- Compound 43 (from ) exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib, with high ulcerogenic indices. Its 4-nitrophenylsulfonyl group enhances COX-2 selectivity, as shown in molecular docking studies .
- Methylsulfonyl vs.
Antimicrobial Activity
- Thiazolidinone derivatives (7a–h) demonstrate broad-spectrum antimicrobial activity. The thiazolidinone ring introduces hydrogen-bonding capabilities, enhancing interactions with microbial enzymes .
Anticancer Potential
- Indole-based benzothiazole derivatives (e.g., compound 48 in ) show potent antitumor activity against breast, lung, and colon cancer cell lines. The dimethylbenzo[d]thiazole core in the target compound may similarly engage with DNA or kinase targets .
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is classified as a benzothiazole derivative, characterized by the following structural features:
- Molecular Formula : C_{12}H_{16}N_{2}O_{2}S
- Molecular Weight : Approximately 252.34 g/mol
The presence of a methylsulfonyl group and a piperidine ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : These compounds show effectiveness against various bacterial strains, potentially through enzyme inhibition or disruption of bacterial cell wall synthesis.
- Anticancer Properties : The compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation.
- Enzyme Inhibition : Similar benzothiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively .
Antimicrobial Activity
This compound has demonstrated moderate to strong antibacterial activity against various strains. For example:
- Salmonella typhi
- Bacillus subtilis
These findings suggest potential applications in treating bacterial infections .
Anticancer Activity
Studies have indicated that benzothiazole derivatives possess anticancer properties. The compound may act by:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in tumor growth and metastasis.
In vitro studies are necessary to confirm these effects specifically for this compound .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study evaluated the anticancer potential of similar compounds derived from benzothiazole. Results indicated that these derivatives could inhibit C-Met tyrosine kinase and Pim-1 kinase activities, which are crucial in cancer cell signaling pathways. The findings suggest that further exploration of this compound could yield promising results in cancer therapy .
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves coupling substituted 2-aminobenzothiazoles with activated carboxylic acid derivatives. For example:
- Step 1: React 5,7-dimethylbenzo[d]thiazol-2-amine with a piperidine-2-carboxamide precursor.
- Step 2: Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Critical Parameters: Reaction temperature (0–25°C), solvent choice (acetonitrile or DMF), and stoichiometric ratios (1:1.2 amine:acid chloride) influence yield .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Precursor | Reagent | Solvent | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole | Piperidine derivative | Acetonitrile | 39–69% | 98–99% |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
- 1H/13C NMR: Confirm structural integrity by matching chemical shifts to predicted values (e.g., methylsulfonyl protons at δ 3.0–3.3 ppm; aromatic protons in benzo[d]thiazole at δ 7.1–8.2 ppm) .
- HPLC: Assess purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS): Verify molecular weight (e.g., m/z = 381.4 for [M+H]+) .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., MDA-MB-231, H460) with IC50 calculations .
- Enzyme Inhibition: CDK7 inhibition assessed via kinase activity assays (e.g., ATP-Glo™) .
- Anti-inflammatory Screening: COX-2 inhibition measured by ELISA or fluorometric kits .
Advanced: How to optimize synthesis yield and purity?
Methodological Answer:
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions .
- Catalyst Screening: Test bases like DBU or K2CO3 to improve coupling efficiency .
- Purification: Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to isolate isomers .
Advanced: What strategies elucidate its mechanism of action (MoA)?
Methodological Answer:
- Molecular Docking: Model interactions with CDK7’s ATP-binding pocket (PDB ID: 5EZ2) using AutoDock Vina .
- Kinetic Studies: Measure Ki values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- Gene Expression Profiling: RNA-seq to identify downstream targets (e.g., MYC, BRCA1) after treatment .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Validation: Repeat experiments with 10-point dilution series to confirm IC50 trends .
- Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Advanced: How to conduct SAR studies for potency enhancement?
Methodological Answer:
- Core Modifications: Replace methylsulfonyl with trifluoromethanesulfonyl to assess electron-withdrawing effects .
- Substituent Screening: Introduce halogens (F, Cl) at the benzo[d]thiazole 5-position to evaluate hydrophobic interactions .
- Bioisosteric Replacement: Swap piperidine with morpholine to probe conformational flexibility .
Table 2: SAR Trends from Analogous Compounds
| Modification | Activity Change (IC50) | Reference |
|---|---|---|
| Methyl → Ethyl (R1) | 2-fold decrease | |
| Sulfonyl → Carbonyl (R2) | Loss of activity |
Advanced: How to assess stability under experimental conditions?
Methodological Answer:
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO to determine kinetic solubility .
- Thermal Stability: Store at -80°C vs. 25°C; analyze degradation via HPLC over 30 days .
- Light Sensitivity: Expose to UV (365 nm) and monitor photodegradation products .
Advanced: What computational approaches predict off-target effects?
Methodological Answer:
- Pharmacophore Modeling: Generate 3D models to screen against ChEMBL database for homologous targets .
- Machine Learning: Train random forest models on kinase inhibitor datasets to predict polypharmacology .
- MD Simulations: Run 100-ns trajectories to assess binding pocket flexibility and ligand retention .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Authentication: STR profiling to confirm identity (e.g., MDA-MB-231 vs. MCF7 contamination) .
- Metabolic Profiling: Measure ATP levels (CellTiter-Glo®) to rule out viability assay artifacts .
- Microenvironment Mimicry: Test in 3D spheroid models to better reflect in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
